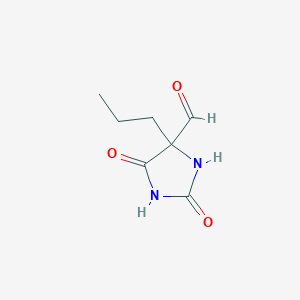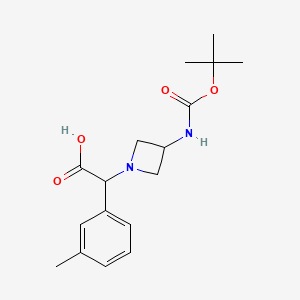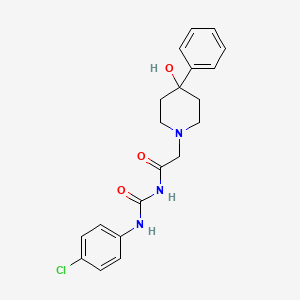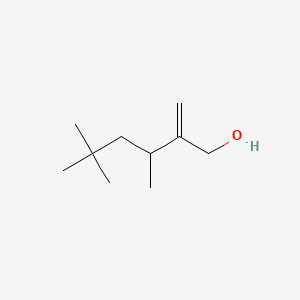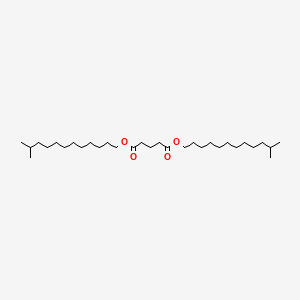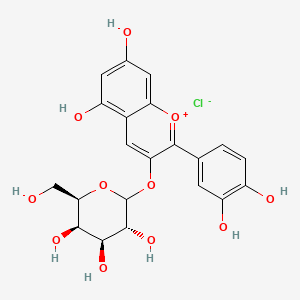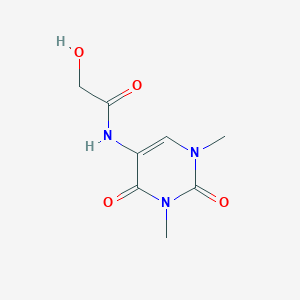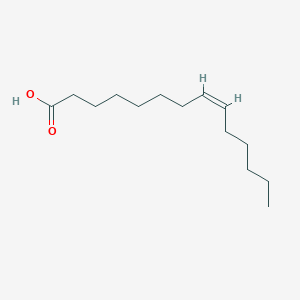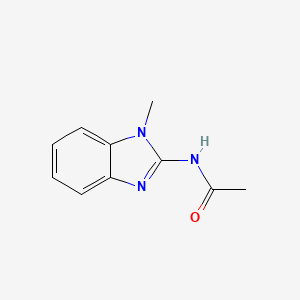![molecular formula C14H27BKO B13802220 Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is an organoboron compound known for its stability and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with 2,3-dimethyl-2-butanol in the presence of potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions include various boronic acids, borates, and borohydrides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane involves its ability to act as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, it undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The compound’s stability and reactivity make it an effective reagent in these processes .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A precursor to Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane, known for its stability and use in hydroboration reactions.
Disiamylborane: Another boron reagent used in organic synthesis, but less stable than 9-BBN.
Dicyclohexylborane: Similar in reactivity but more prone to dehydroboration.
Uniqueness
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is unique due to its enhanced stability and reactivity, making it a preferred reagent in Suzuki–Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts and its resistance to dehydroboration set it apart from other boron reagents .
Properties
Molecular Formula |
C14H27BKO |
|---|---|
Molecular Weight |
261.27 g/mol |
InChI |
InChI=1S/C14H27BO.K/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12;/h11-13H,5-10H2,1-4H3;/q-1;+1 |
InChI Key |
SYSZVMIMPFPCIM-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(C2CCCC1CCC2)OC(C)(C)C(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


